Hexadec-3-enoic acid

Descripción general

Descripción

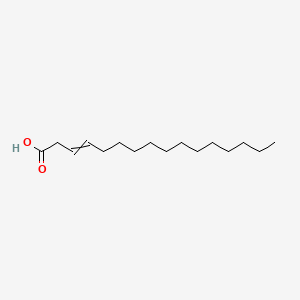

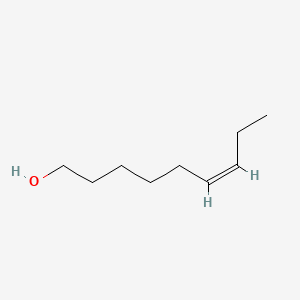

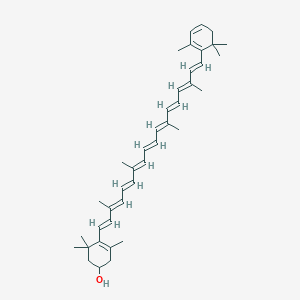

Hexadec-3-enoic acid, also known as (3E)-Hexadec-3-enoic acid, is a fatty acid found in the chloroplast of plants . It is involved in photosynthetic activity and fatty acid synthesis . It has been shown to have anti-inflammatory properties .

Synthesis Analysis

Hexadec-3-enoic acid is synthesized in the chloroplast of plants . It is involved in photosynthetic activity and fatty acid synthesis . It has been detected in the leaves of wheat and perennial ryegrass .Molecular Structure Analysis

The molecular formula of Hexadec-3-enoic acid is C16H30O2 . The molecular weight is 254.41 g/mol .Chemical Reactions Analysis

Hexadec-3-enoic acid is involved in photosynthetic activity and fatty acid synthesis . It has been shown to have anti-inflammatory properties .Physical And Chemical Properties Analysis

Hexadec-3-enoic acid has a molecular weight of 254.41 g/mol . The density is 0.9±0.1 g/cm3 . The boiling point is 373.6±11.0 °C at 760 mmHg . The vapour pressure is 0.0±1.8 mmHg at 25°C . The enthalpy of vaporization is 68.2±6.0 kJ/mol . The flash point is 270.5±14.4 °C . The index of refraction is 1.466 .Aplicaciones Científicas De Investigación

1. Natural Product Synthesis

Research has shown that hexadec-3-enoic acid and its derivatives are key components in natural product synthesis. For instance, Ahmad, Misra, and Gupta (1993) identified hexadec-(42)enoic acid as a nonpolar constituent in the hexane extract of Zanthoxylum armatum seeds. This finding suggests potential uses in the synthesis of natural products derived from plants (Ahmad, Misra, & Gupta, 1993). Additionally, Kulkarni, Chattopadhyay, and Mamdapur (1992) achieved the stereoselective synthesis of 7-methyl hexadec-6-enoic acid, a component of Caribbean sponge, highlighting its role in marine natural product synthesis (Kulkarni, Chattopadhyay, & Mamdapur, 1992).

2. Chemical Transformations

Hexadec-3-enoic acid derivatives have been used in various chemical transformations. Chen et al. (2012) demonstrated a one-step, non-catalytic intramolecular redox reaction of conjugated all E-dienals to non-conjugated Z-enoic acids in subcritical water, showcasing a novel chemical transformation involving hexadec-3-enoic acid (Chen et al., 2012).

3. Food Chemistry Applications

In food chemistry, Vandemoortele, Simon, Claes, and De Meulenaer (2020) studied the reactivity of hexanal and (E)-hex-2-enoic acid in oil-in-water emulsions, contributing to our understanding of lipid oxidation markers in foods. This research implies potential applications of hexadec-3-enoic acid in studying food quality and stability (Vandemoortele et al., 2020).

4. Glycerolipid Metabolism

Roughan and Slack (1982) discussed the cellular organization of glycerolipid metabolism, including the role of hexadec-3-enoic acid. This research contributes to a better understanding of fatty acid metabolism in plants, potentially leading to applications in biochemistry and plant physiology (Roughan & Slack, 1982).

5. Radioisotope Imaging in Medicine

Poe, Robinson, Zielinski, Cabeen, Smith, and Gomes (1977) explored the use of 123I-hexadecenoic acid in myocardial imaging. This compound rapidly degrades in the myocardium and can be used to estimate regional myocardial perfusion, demonstrating its potential application in medical imaging (Poe et al., 1977).

Safety and Hazards

Hexadec-3-enoic acid is combustible . It causes skin irritation and serious eye irritation . It may cause respiratory irritation . It may cause long-lasting harmful effects to aquatic life . It is advised to avoid breathing mist or vapors, to wash skin thoroughly after handling, to use only outdoors or in a well-ventilated area, and to keep away from heat/sparks/open flames/hot surfaces .

Relevant Papers One relevant paper is "Evaluation of Dynamic Changes of Volatile Organic Components for Fishmeal during Storage by HS-SPME-GC-MS with PLS-DA" . This paper discusses the dynamic changes of volatile organic compounds (VOCs) during the storage of fishmeal. Hexadecanoic acid, a compound similar to Hexadec-3-enoic acid, was found to be significantly correlated with freshness indexes .

Propiedades

IUPAC Name |

hexadec-3-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h13-14H,2-12,15H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCBKWKNYISJGPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC=CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501315629 | |

| Record name | 3-Hexadecenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501315629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hexadec-3-enoic acid | |

CAS RN |

2457-70-7 | |

| Record name | 3-Hexadecenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2457-70-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hexadecenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501315629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-acetyl-1-[2-(1H-indol-3-yl)ethyl]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B1232211.png)

![6-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid [2-[4-methyl-3-(1-piperidinylsulfonyl)anilino]-2-oxoethyl] ester](/img/structure/B1232212.png)

![4-[3-(3-dioxaziridinyl)phenyl]-5-(3-hydroxy-1-oxopropyl)-2,6-dimethyl-1-prop-2-ynyl-4H-pyridine-3-carboxylic acid methyl ester](/img/structure/B1232217.png)

![[(1'S,2S,2'S,3'R,5'S,7'S,8'S,9'R,10'R,13'S)-2',5',9',10',13'-pentaacetyloxy-1'-hydroxy-8',12',15',15'-tetramethylspiro[oxirane-2,4'-tricyclo[9.3.1.03,8]pentadec-11-ene]-7'-yl] acetate](/img/structure/B1232219.png)

![Trichothec-9-en-8-one, 12,13-epoxy-4-[(1-oxo-2-butenyl)oxy]-, (4beta)-](/img/structure/B1232226.png)

![(1R,3R,6R,8R,12S,14R,15R,18R,19E,21Z,25R,26S,27S)-6,15-dihydroxy-18-[(1R)-1-hydroxyethyl]-5,14,26-trimethylspiro[2,10,13,17,24-pentaoxapentacyclo[23.2.1.03,8.08,26.012,14]octacosa-4,19,21-triene-27,2'-oxirane]-11,23-dione](/img/structure/B1232227.png)

![(1S,4aR)-5-[2-(furan-3-yl)ethyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid](/img/structure/B1232230.png)

![8-[(1R,2R)-3-oxo-2-{(Z)-pent-2-en-1-yl}cyclopentyl]octanoate](/img/structure/B1232232.png)